2H-Indazol-3-amine, 4,5,6,7-tetrahydro-7,7-dimethyl-
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Overview
Description
2H-Indazol-3-amine, 4,5,6,7-tetrahydro-7,7-dimethyl- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indazol-3-amine, 4,5,6,7-tetrahydro-7,7-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of N1,N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate can yield the desired indazole derivative . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. specific industrial methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
2H-Indazol-3-amine, 4,5,6,7-tetrahydro-7,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for cyclization, Cu(OAc)2 for catalyzed reactions, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine hydrate can yield hydrazones or indazole derivatives .
Scientific Research Applications
2H-Indazol-3-amine, 4,5,6,7-tetrahydro-7,7-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Indazol-3-amine, 4,5,6,7-tetrahydro-7,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydro-2H-indazol-3-amine: A closely related compound with similar structural features.
2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride: Another similar compound with slight variations in its structure.
Uniqueness
2H-Indazol-3-amine, 4,5,6,7-tetrahydro-7,7-dimethyl- is unique due to its specific structural modifications, which can lead to distinct biological activities and applications. Its tetrahydro and dimethyl groups contribute to its unique properties compared to other indazole derivatives.
Properties
CAS No. |
1785763-35-0 |
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Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
7,7-dimethyl-1,4,5,6-tetrahydroindazol-3-amine |
InChI |
InChI=1S/C9H15N3/c1-9(2)5-3-4-6-7(9)11-12-8(6)10/h3-5H2,1-2H3,(H3,10,11,12) |
InChI Key |
QZGHABDSZWZLBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1NN=C2N)C |
Origin of Product |
United States |
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